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Deoxycytidine triphosphate (trisodium salt)

Solubility Formulation Enzymatic Assay

PCR reproducibility failures often trace to dCTP with excessive dCDP contamination or poor freeze-thaw stability. This dCTP trisodium salt resolves both: • ≥99% triphosphate purity with ≤0.9% dCDP, ensuring minimal background and high amplification efficiency in qPCR and long-range PCR. • Freeze-thaw tolerant formulation (12-month stability when aliquoted) eliminates single-use discarding, reducing reagent waste. • High aqueous solubility (250 mg/mL) supports concentrated master mixes for NGS library construction; sodium-only counterion avoids lithium interference with Mg²⁺-dependent enzymes. Supplied with full QA documentation. Bulk and custom packaging available.

Molecular Formula C9H13N3Na3O13P3
Molecular Weight 533.10 g/mol
Cat. No. B11930092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxycytidine triphosphate (trisodium salt)
Molecular FormulaC9H13N3Na3O13P3
Molecular Weight533.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
InChIKeyWBIPTAOOMJEGQO-MILVPLDLSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCTP Trisodium Salt: Core dNTP Substrate Overview


Deoxycytidine triphosphate (trisodium salt), commonly designated dCTP trisodium salt (CAS 109909-44-6), is a nucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases during DNA replication, PCR, cDNA synthesis, and DNA sequencing . It consists of a deoxyribose sugar, a cytosine base, and a triphosphate chain neutralized by three sodium ions, yielding a molecular weight of approximately 533.10 g/mol and the formula C₉H₁₃N₃Na₃O₁₃P₃ . The trisodium salt form is intentionally engineered to enhance aqueous solubility while maintaining the biological activity of the dCTP anion; the free acid form is notably unstable and generally unavailable commercially [1]. As one of the four canonical deoxynucleoside triphosphates (dNTPs) required for DNA polymerization, dCTP trisodium salt is a cornerstone reagent in molecular biology, biochemistry, and antiviral research [2].

Substrate for DNA polymerases in PCR, cDNA synthesis, and sequencing
Trisodium salt for high aqueous solubility and solution stability
PCR-grade purity profile supports sensitive enzymatic workflows

Why dCTP Salt Form and Analog Selection Matters


Although all dCTP salts deliver the same cytosine-bearing deoxynucleotide triphosphate anion to a DNA polymerase active site, the counterion identity materially affects aqueous solubility, solution stability under freeze–thaw stress, and compatibility with downstream enzymatic workflows. For instance, the disodium salt (CAS 102783-51-7) exhibits substantially lower aqueous solubility than the trisodium form, while the lithium salt, though often marketed for PCR, introduces lithium ions that may act as a mild bacteriostatic but can also interfere with certain metal-dependent enzymatic reactions . Moreover, chain-terminating analogs such as ddCTP trisodium (2',3'-dideoxycytidine triphosphate) are functionally distinct—they inhibit rather than extend DNA synthesis—and cannot substitute for dCTP in standard amplification or sequencing protocols . The trisodium salt of dCTP occupies a specific operational niche: it maximises water solubility without introducing lithium, and unlike the free acid, it is commercially available as a stable, ready-to-use reagent . Selection between these forms therefore has direct consequences for protocol reproducibility, enzyme kinetics, and long-term reagent stability in demanding applications such as qPCR, long-range PCR, and single-molecule sequencing.

Disodium salt solubility limits

Disodium salt exhibits substantially lower aqueous solubility, restricting concentrated stock preparation and high-throughput liquid handling.

Lithium ion interference

Lithium salt may interfere with magnesium-dependent polymerase reactions, risking assay reproducibility in sensitive workflows.

Chain-terminator analog confusion

ddCTP is a chain elongation inhibitor, not a substrate; substitution leads to complete PCR or sequencing failure.

dCTP Trisodium Salt vs. Closest Analogs: Quantitative Evidence


Aqueous Solubility vs. Disodium Salt

The trisodium salt of dCTP demonstrates markedly higher aqueous solubility than the corresponding disodium salt. In side‑by‑side vendor specifications, the trisodium form dissolves in water at 250 mg/mL (with ultrasonication) [1], whereas the disodium salt is specified as soluble at only 50 mg/mL under comparable conditions [2].

Aqueous Solubility
Head-to-head
250 mg/mL vs. 50 mg/mL (5‑fold)
Enables concentrated stock preparation for minimal reaction volume
Vendor-specified limits; ultrasonication
Solubility Formulation Enzymatic Assay

KM for Phi29 DNA Polymerase

In single‑molecule kinetic studies using Phi29 DNA polymerase, the trisodium salt of dCTP exhibits a Michaelis constant (KM) of 0.27 ± 0.14 μM and a catalytic rate constant (k₂) of 1.75 ± 0.29 s⁻¹, yielding a catalytic efficiency (k₂/KM) of 6.48 ± 3.53 s⁻¹·μM⁻¹ [1]. This KM value is consistent with the sub‑micromolar affinity typical of native dNTPs for this high‑fidelity polymerase and is significantly lower than that reported for certain modified dCTP analogs (e.g., Cy3‑dCTP, KM ≈ 3.00 ± 0.93 μM), indicating that the trisodium salt form does not impede recognition by the enzyme active site [1].

KM for Phi29 Polymerase
Cross-study comparable
KM = 0.27 ± 0.14 μM, k₂/KM = 6.48 s⁻¹·μM⁻¹
Indicates native-like recognition; supports efficient incorporation in amplification
Compared to Cy3-dCTP KM ~3.0 μM
DNA Polymerase Kinetics KM Phi29

Freeze–Thaw Stability vs. Lithium Salt

The lithium salt of dCTP is promoted for its bacteriostatic properties and greater resistance to repeated freeze–thaw cycles compared with sodium salts . However, multiple vendor specifications for dCTP trisodium salt indicate that when formulated as a PCR‑grade solution at pH 8.5, the trisodium salt maintains performance for up to 12 months under recommended storage with minimal degradation even after multiple freeze–thaw cycles, provided the solution is aliquoted to avoid repeated temperature fluctuations [1]. In contrast, generic sodium salt preparations without pH optimization are explicitly noted to require avoidance of all freeze–thaw cycling, limiting operational flexibility .

Freeze–Thaw Stability
Cross-study comparable
12-month stability at pH 8.5; tolerates multiple freeze–thaw cycles when aliquoted
Reduces reagent waste and ensures inter-experiment consistency
Compared to generic sodium salts requiring single-use aliquoting
Freeze–Thaw Stability PCR Reagent Longevity

Mycobacterial Antibiotic Lethality Contribution

A specific functional attribute of the trisodium salt formulation, referenced in multiple vendor and database entries, is its demonstrated ability to contribute to antibiotic lethality in stationary‑phase mycobacteria . This property is explicitly noted for the trisodium salt (2'‑DEOXYCYTIDINE‑5'‑TRIPHOSPHATE TRISODI) and has not been reported for the disodium, lithium, or tetrasodium salt forms of dCTP in comparable mycobacterial models . The effect is attributed to the compound's involvement in oxidation‑driven lethal processes that are distinct from the canonical DNA synthesis role of dCTP.

Mycobacterial Lethality Contribution
Class-level inference
Positive contribution reported in stationary-phase mycobacteria antibiotic lethality assays
Supports nucleotide metabolism and drug tolerance research context
Not documented for other dCTP salt forms; requires independent validation
Mycobacterial Lethality Antibiotic Potentiation dNTP Pool

Purity and dCDP Contamination Specifications

Commercial PCR‑grade dCTP trisodium salt solutions are routinely specified at ≥99% triphosphate purity by HPLC, with deoxynucleoside diphosphate (dCDP) content held below 0.9% . This specification is comparable to or exceeds that of lithium salt preparations, where purity ≥99% is also claimed , but the trisodium salt is explicitly formulated in PCR‑grade water without lithium ions, avoiding the potential for lithium‑induced interference with magnesium‑dependent polymerase reactions [1]. For demanding applications such as long‑range PCR and next‑generation sequencing, dCDP contamination must be minimized because dCDP cannot serve as a polymerase substrate and its presence inflates the effective nucleotide concentration, potentially leading to stoichiometric imbalance across the four dNTPs.

Purity & dCDP Contamination
Specification review
≥99% dCTP, ≤0.9% dCDP (HPLC), pH 8.3–8.5, sodium salt in PCR-grade water
Minimizes dNDP interference for stoichiometric dNTP balance
Lithium salt offers equivalent purity but introduces lithium ions
Purity Quality Control dNDP Contamination

Substrate vs. Chain Terminator Specificity

dCTP trisodium salt serves as a natural elongating substrate for all A‑, B‑, and Y‑family DNA polymerases, incorporating cytosine into the nascent DNA strand with release of pyrophosphate [1]. In direct functional contrast, ddCTP trisodium (2',3'‑dideoxycytidine triphosphate) lacks the 3'‑hydroxyl group required for phosphodiester bond formation with the next incoming nucleotide and therefore acts as a chain‑elongation inhibitor . This mechanistic distinction is absolute: ddCTP cannot substitute for dCTP in any application requiring DNA strand extension, including PCR, cDNA synthesis, or isothermal amplification. For Sanger sequencing, both molecules are used—dCTP for chain extension and ddCTP for termination—but their roles are non‑interchangeable.

Substrate vs. Chain Terminator
Class-level inference
dCTP: elongating substrate; ddCTP: chain inhibitor (lacks 3'-OH)
Critical for PCR/sequencing; procurement error leads to complete failure
Non-interchangeable roles in Sanger sequencing
Substrate Specificity Chain Termination Sequencing

Optimal Application Scenarios for dCTP Trisodium Salt


High-Sensitivity qPCR and Long-Range PCR

For quantitative PCR (qPCR) and long‑range PCR where amplification efficiency, reproducibility, and low background are paramount, dCTP trisodium salt formulated at pH 8.5 with ≥99% triphosphate purity and ≤0.9% dCDP contamination provides the requisite chemical quality [1]. Its freeze–thaw tolerance, guaranteed for up to 12 months when properly aliquoted, makes it operationally superior to generic sodium salts that demand single‑use aliquoting . The low KM (~0.27 μM) for processive polymerases such as Phi29 ensures efficient incorporation even at low nucleotide concentrations, supporting robust amplification from limiting template amounts [2].

Mycobacterial Antibiotic Lethality Studies

The documented contribution of dCTP trisodium salt to antibiotic lethality in stationary‑phase mycobacteria provides a unique research tool for investigating the intersection of nucleotide metabolism and drug tolerance in Mycobacterium tuberculosis and related species [1]. Researchers studying dNTP pool imbalances, oxidative stress‑induced killing, or the mechanism of action of frontline antimycobacterial agents can employ this compound as a specific probe, leveraging a biological activity that has not been reported for other dCTP salt forms or alternative dNTPs in this context .

NGS Library Preparation

In NGS library construction workflows—including end‑repair, A‑tailing, and adapter ligation—the high aqueous solubility (250 mg/mL) of dCTP trisodium salt enables the preparation of concentrated master mixes that minimize reaction volume and maximize enzymatic efficiency [1]. Its sodium‑only counterion composition avoids lithium carryover that could interfere with magnesium‑dependent polymerase and ligase activities, a concern that has been noted for lithium salt formulations . The absence of chain‑terminating ddNTP contamination ensures that library amplification proceeds to completion without premature termination [2].

Single-Molecule Polymerase Kinetics Studies

The well‑characterized kinetic parameters of dCTP trisodium salt (KM = 0.27 μM, k₂ = 1.75 s⁻¹ for Phi29 DNA polymerase) make it the preferred substrate for single‑molecule enzymology studies that require precise quantification of polymerase fidelity, processivity, and nucleotide selectivity [1]. Its kinetic profile serves as a benchmark against which modified dCTP analogs (e.g., fluorophore‑conjugated or thio‑modified nucleotides) can be directly compared, facilitating structure‑activity relationship (SAR) analyses in polymerase engineering and drug discovery programs targeting nucleotide metabolism [1].

Application
Selection Property
Validation Focus
qPCR & long-range PCR
High triphosphate purity & freeze–thaw stability
Template-limited amplification efficiency
Mycobacterial persistence & antibiotic lethality research
Nucleotide metabolism probe activity
dNTP pool-driven oxidative killing mechanisms
NGS library preparation
High aqueous solubility & lithium-free counterion
Library amplification completeness
Single-molecule polymerase kinetics
Well-characterized kinetic benchmark
Fidelity & processivity comparison with modified dCTP analogs
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